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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

For Researchers, Scientists, and Drug Development Professionals

ACHN-975 TFA emerged as a promising first-in-class antibiotic, potently inhibiting UDP-3-O-
(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the
lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Its novel mechanism of action
offered a potential solution to the growing threat of multidrug-resistant infections. However, the
clinical development of ACHN-975 was halted due to dose-limiting cardiovascular toxicity,
specifically transient hypotension without tachycardia, strongly indicating off-target effects.[3]
This guide provides a comparative analysis of the known selectivity of ACHN-975 and
discusses the broader context of cross-reactivity for LpxC inhibitors.

High On-Target Potency

ACHN-975 demonstrated subnanomolar inhibitory activity against its intended target, LpxC,
from a range of Gram-negative pathogens. This high potency translated to excellent
antibacterial activity against clinically relevant bacteria.
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Target Enzyme/Organism IC50/MIC Reference

LpxC (Enterobacteriaceae

0.02 nM (IC50)
spp.)

] -~ Potent inhibition (specific IC50
P. aeruginosa (purified LpxC)
not stated)

Enterobacteriaceae spp. 1 pg/mL (MIC90)

P. aeruginosa 0.5 pg/mL (MIC90)

The Challenge of Off-Target Effects and Cross-
Reactivity

While specific quantitative data on the cross-reactivity of ACHN-975 against a broad panel of
mammalian enzymes (e.g., other metalloenzymes, kinases, proteases) is not publicly available,
the cardiovascular toxicity observed in clinical trials is a clear indicator of off-target activity.
Efforts were made to identify the responsible off-target(s) by screening ACHN-975 against a
CEREP panel, though the results of this screening have not been disclosed in the available
literature.

The development of selective LpxC inhibitors is a significant challenge. As LpxC is a zinc-
dependent metalloenzyme, inhibitors designed to chelate the active site zinc ion have the
potential to interact with other mammalian zinc-containing enzymes, such as matrix
metalloproteinases (MMPs) and tumor necrosis factor-a converting enzyme (TACE). Achieving
selectivity is crucial to minimize side effects.

For context, another LpxC inhibitor, LPC-233, was reported to have a high degree of selectivity,
with a greater than 3 x 10"6-fold selectivity for LpxC over human metalloenzymes like MMPs
and TACE. This highlights the feasibility and importance of designing LpxC inhibitors with a
clean off-target profile.

Signaling Pathway of LpxC in Lipid A Biosynthesis

The following diagram illustrates the role of LpxC in the initial stages of the lipid A biosynthetic
pathway in Gram-negative bacteria. Inhibition of LpxC blocks this essential pathway, leading to
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Caption: The LpxC-mediated step in the lipid A biosynthetic pathway.

Experimental Protocols

Enzyme Selectivity Screening (General Protocol)

To assess the cross-reactivity of a compound like ACHN-975, a broad panel of purified
enzymes is typically used. The inhibitory activity of the compound against these enzymes is
measured and compared to its activity against the primary target.

1. Enzyme Panel Selection:

e Primary Target: Purified LpxC from relevant bacterial species (e.g., P. aeruginosa, E. coli).

e Secondary/Off-Target Panel:

o« Mammalian Metalloenzymes: A selection of MMPs (e.g., MMP-1, -2, -3, -9), TACE
(ADAM17), and other relevant zinc-dependent enzymes.

e Kinases: A broad panel of representative human kinases (e.g., tyrosine kinases,
serine/threonine kinases).

o Proteases: A panel of human proteases from different classes (e.g., serine, cysteine, aspartyl
proteases).

o Other relevant enzymes and receptors: Based on initial toxicity findings (e.g., cardiovascular-
related targets).

2. Assay Formats:

o LpxC Activity Assay: A common method involves a coupled assay where the product of the
LpxC reaction is further processed by a subsequent enzyme (e.g., LpxD) to generate a
detectable signal. Alternatively, mass spectrometry can be used to directly measure
substrate turnover.

o MMP/Protease Assays: Typically employ fluorogenic peptide substrates that are cleaved by
the enzyme, releasing a fluorescent signal.

o Kinase Assays: Often utilize radiometric assays that measure the transfer of radiolabeled
phosphate from ATP to a substrate, or fluorescence-based assays.

3. Experimental Procedure (General):

o Prepare a dilution series of the test compound (e.g., ACHN-975 TFA) in a suitable buffer.
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e In a multi-well plate, add the enzyme, its specific substrate, and the test compound at
various concentrations.

 Include appropriate controls: no enzyme (background), no inhibitor (100% activity), and a
known reference inhibitor for each enzyme.

 Incubate the reaction at the optimal temperature for each enzyme for a defined period.

e Measure the enzyme activity using a suitable detection method (e.g., fluorescence,
luminescence, radioactivity).

» Calculate the percent inhibition for each concentration of the test compound.

o Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity
by 50%) by fitting the data to a dose-response curve.

4. Data Analysis and Interpretation:

o The IC50 values for the off-target enzymes are compared to the IC50 value for the primary
target (LpxC).

» A high selectivity index (IC50 off-target / IC50 on-target) indicates a more selective
compound.

Experimental Workflow for Cross-Reactivity
Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a lead
compound.
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Caption: A generalized workflow for enzyme cross-reactivity screening.

Conclusion
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ACHN-975 TFA serves as a critical case study in the development of LpxC inhibitors. While its
high on-target potency was a significant achievement, the unforeseen off-target cardiovascular
toxicity ultimately led to the termination of its clinical development. This underscores the
paramount importance of comprehensive cross-reactivity profiling during the preclinical stages
of drug discovery. For future LpxC inhibitors to succeed, they must not only demonstrate potent
antibacterial activity but also a high degree of selectivity against a broad range of human
enzymes to ensure a favorable safety profile. Researchers in this field should prioritize early
and extensive selectivity screening to identify and mitigate potential off-target liabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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